molecular formula C9H9ClO2 B12437951 4-Chloro-2-methoxy-5-methylbenzaldehyde

4-Chloro-2-methoxy-5-methylbenzaldehyde

Cat. No.: B12437951
M. Wt: 184.62 g/mol
InChI Key: WQNNXHAFWUONAU-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-5-methylbenzaldehyde is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxy-5-methylbenzaldehyde can be achieved through several methods. One common approach involves the chlorination of 2-methoxy-5-methylbenzaldehyde. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the desired position on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-5-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under appropriate conditions.

Major Products Formed

    Oxidation: 4-Chloro-2-methoxy-5-methylbenzoic acid.

    Reduction: 4-Chloro-2-methoxy-5-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2-methoxy-5-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-5-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with cellular components such as proteins or enzymes, leading to changes in their activity or function. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-methylbenzaldehyde: Similar structure but lacks the chlorine atom.

    4-Chloro-2-methylbenzaldehyde: Similar structure but lacks the methoxy group.

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group instead of a chlorine atom.

Uniqueness

4-Chloro-2-methoxy-5-methylbenzaldehyde is unique due to the specific combination of functional groups (chlorine, methoxy, and methyl) on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

4-chloro-2-methoxy-5-methylbenzaldehyde

InChI

InChI=1S/C9H9ClO2/c1-6-3-7(5-11)9(12-2)4-8(6)10/h3-5H,1-2H3

InChI Key

WQNNXHAFWUONAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)C=O

Origin of Product

United States

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